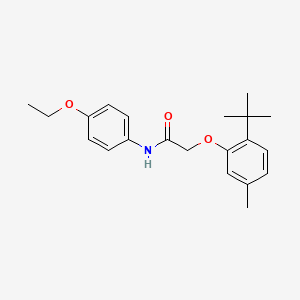![molecular formula C20H27N5O2 B5594051 (3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)
(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep organic reactions, including the formation of benzimidazole derivatives through reactions involving amine groups and carboxylic acids. For instance, the synthesis of benzimidazole derivatives as renin inhibitors highlighted the optimization of piperidine structures to improve pharmacokinetic profiles while maintaining inhibitory activity (Hidekazu Tokuhara et al., 2018)(Tokuhara et al., 2018). These synthetic routes often involve nucleophilic substitution reactions, amide bond formation, and cyclization steps to achieve the desired complex structures.
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms within the molecule. Techniques such as X-ray crystallography can provide insights into the molecular conformation, as seen in studies of similar compounds (Ellen Pfaffenrot et al., 2012)(Pfaffenrot et al., 2012). These analyses reveal the chair or boat conformations of piperidine rings and the dihedral angles between fused ring systems, crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving the compound likely include interactions with various reagents and conditions that can modify its structure or functional groups. For example, piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) synthesis demonstrates the reactivity of piperazine moieties under microwave-assisted conditions (Ahmed E. M. Mekky et al., 2021)(Mekky et al., 2021). These reactions are pivotal for modifying the molecule to enhance its properties or for conjugation to other pharmacophores.
Physical Properties Analysis
The physical properties of such a compound would include its solubility, melting point, and stability under various conditions. While specific data for this compound is not provided, related research on benzodifuranyl derivatives and their physical properties offers insights into how structural modifications affect these attributes (A. Abu‐Hashem et al., 2020)(Abu‐Hashem et al., 2020). These properties are crucial for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties include reactivity towards acids, bases, oxidizing and reducing agents, and other chemicals. This compound's benzimidazole and piperidine moieties suggest a potential for specific interactions, such as hydrogen bonding and nucleophilic attacks. Studies on similar compounds, like the synthesis and activity of benzimidazole-2-carbamates, provide a basis for predicting the reactivity of this compound (R. Dubey et al., 1985)(Dubey et al., 1985). These interactions are critical for understanding the compound's behavior in biological systems and its stability.
Safety and Hazards
Propriétés
IUPAC Name |
(3R,5R)-N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-13-23-17-5-4-14(8-18(17)24-13)10-22-19(26)15-9-16(12-21-11-15)20(27)25-6-2-3-7-25/h4-5,8,15-16,21H,2-3,6-7,9-12H2,1H3,(H,22,26)(H,23,24)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIZLXWZVWACNZ-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)C3CC(CNC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)

![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)
![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)
![1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[(4-hydroxypiperidin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5594057.png)